Phenoperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3627-49-4 |
|---|---|
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12,21,25H,2,13-18H2,1H3;1H |
InChI Key |
HGEAGOBQOIMDQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Other CAS No. |
3627-49-4 |
Related CAS |
562-26-5 (Parent) |
Synonyms |
Fenoperidine Hydrochloride, Phenoperidine Lealgin Operidine Phenoperidine Phenoperidine Hydrochloride R 1406 R-1406 R1406 |
Origin of Product |
United States |
Historical Context and Foundational Research of Phenoperidine Hydrochloride
Genesis of Synthetic Opioid Analgesics and Pethidine Analogs
The quest for potent and safer analgesics is a long-standing endeavor in medicine. The limitations of naturally occurring opioids like morphine spurred the development of synthetic alternatives. A pivotal moment in this journey was the synthesis of pethidine (also known as meperidine) in 1938 by German chemist Otto Eisleb. wikipedia.orgebi.ac.uk Initially investigated for its anticholinergic properties, its analgesic effects were soon recognized by Otto Schaumann. wikipedia.orgebi.ac.uk Pethidine became the prototype for a large family of synthetic analgesics, the 4-phenylpiperidines. wikipedia.orgebi.ac.uk
The chemical structure of pethidine, centered on a piperidine (B6355638) ring, was simpler to modify than the complex phenanthrene (B1679779) ring of morphine. nih.gov This characteristic opened the door for extensive research and the creation of numerous analogs with varying potencies and properties. wikipedia.orgnih.gov The period between 1914 and 1943 saw intensive research, particularly in Germany, leading to a significant expansion of the synthetic opioid arsenal. nih.gov This foundational work on pethidine and its derivatives laid the essential groundwork for future innovations in opioid chemistry.
Pioneering Contributions of Paul Janssen in Opioid Chemistry
Dr. Paul Janssen, a Belgian physician and founder of Janssen Pharmaceutica, was a revolutionary figure in 20th-century medicine. wikipedia.orgophelia.com Driven by a desire to apply chemical sciences to medical advancements, he embarked on a systematic exploration of new compounds. ophelia.compauljanssenaward.com His initial work in the 1950s focused on methadone, leading to the synthesis of dextromoramide in 1954. wikipedia.org
Janssen then shifted his focus to the less complex chemistry of pethidine analogs. wikipedia.org This strategic decision allowed for rapid and systematic modifications to the pethidine structure. In 1957, by replacing the methyl group on the pethidine nitrogen with a phenylhydroxypropyl group, Janssen and his team synthesized phenoperidine. wikipedia.org This discovery was a direct result of his methodical approach to structure-activity relationship (SAR) studies. wikipedia.org
Elucidation of Phenoperidine Hydrochloride's Role as a Precursor in Fentanyl Series Development
The synthesis of phenoperidine was a critical stepping stone in the development of the highly potent fentanyl series of opioids. nih.gov After creating phenoperidine, Janssen's team continued to modify the molecule. nih.gov They discovered that altering the propiophenone (B1677668) group to a butyrophenone (B1668137) group in phenoperidine analogs led to compounds with potent neuroleptic properties, such as haloperidol (B65202), but without the morphine-like activity. nih.gov
Further structural modifications to the phenoperidine molecule ultimately led to the synthesis of fentanyl in 1959. wikipedia.orgpnnl.govwikipedia.org Fentanyl proved to be significantly more potent than phenoperidine. wikipedia.org This progression highlights phenoperidine's crucial role as an intermediate compound, demonstrating that modifications to the pethidine backbone could lead to compounds with vastly increased analgesic potency. nih.gov The development of fentanyl and its subsequent analogs, including sufentanil, alfentanil, and carfentanil, all stemmed from the foundational work on phenoperidine. nih.govaneskey.com
Early Pharmacological Investigations in Experimental Models
Initial studies in mice quickly established that phenoperidine was significantly more potent than its predecessor, pethidine, with reports suggesting it was over 100 times more potent. wikipedia.org Early research also indicated that phenoperidine had decreased stability and enhanced lipophilicity compared to pethidine. wikipedia.org
Pharmacological investigations in experimental animals revealed that phenoperidine produced general analgesia. researchgate.net In 1959, the combination of phenoperidine with the neuroleptic haloperidol was used to induce a state of neuroleptic analgesia, characterized by a pain-free and detached state with stable hemodynamics. nih.govaneskey.com This combination gained popularity in Europe in the early 1960s. aneskey.com Further studies comparing fentanyl and phenoperidine noted that both produced less sedation than morphine. researchgate.net
The table below summarizes the key compounds involved in the development of this compound.
| Compound Name | Year of Synthesis/Discovery | Key Contribution |
| Pethidine (Meperidine) | 1938 | Prototype synthetic opioid of the phenylpiperidine class. wikipedia.orgebi.ac.uk |
| Dextromoramide | 1954 | An early synthetic opioid developed by Paul Janssen. wikipedia.org |
| Phenoperidine | 1957 | A potent pethidine analog; precursor to the fentanyl series. wikipedia.org |
| Haloperidol | 1958 | A neuroleptic developed from phenoperidine analogs. wikipedia.orgnih.gov |
| Fentanyl | 1959 | A highly potent opioid developed from modifications to phenoperidine. wikipedia.orgpnnl.govwikipedia.org |
| Sufentanil | 1974 | A potent fentanyl analog. aneskey.com |
| Alfentanil | 1976 | A fentanyl analog. aneskey.com |
| Carfentanil | 1974 | A highly potent fentanyl analog. aneskey.com |
Advanced Synthetic Methodologies and Chemical Transformations of Phenoperidine Hydrochloride
Contemporary Synthetic Routes and Strategies
Phenoperidine, chemically known as ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate, was first synthesized in 1957 by Paul Janssen. wikipedia.org The initial approach was part of a broader exploration into pethidine analogues, where the N-methyl group of pethidine was replaced with a phenylhydroxypropyl group. wikipedia.org This modification led to the creation of phenoperidine, a compound with enhanced lipophilicity compared to its precursor. wikipedia.org
Modern synthetic strategies, while still rooted in the fundamental principles of the original synthesis, have evolved to improve efficiency, yield, and stereochemical control. A common contemporary approach involves the alkylation of a pre-formed 4-phenylpiperidine-4-carboxylate core.
A generalized synthetic scheme can be represented as follows:
Formation of the Piperidine (B6355638) Core : The synthesis often starts with the construction of the ethyl 4-phenylpiperidine-4-carboxylate intermediate. This can be achieved through various methods, including the reaction of benzyl (B1604629) cyanide with a bis(2-chloroethyl)amine (B1207034) derivative.
Alkylation of the Piperidine Nitrogen : The secondary amine of the piperidine ring is then alkylated with a suitable 3-carbon side chain. A key reagent for this step is a 3-halo-1-phenylpropan-1-ol or a related electrophile.
Final Salt Formation : The resulting phenoperidine base is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and solubility for handling. nih.gov
Mechanistic Pathways of Key Intermediate Formation
The formation of key intermediates is crucial for the successful synthesis of phenoperidine. One of the pivotal intermediates is the 1-aryl-1,3-diol precursor, which is essential for establishing the correct stereochemistry in enantioselective syntheses. acs.org
A modern approach to creating these chiral intermediates involves asymmetric catalysis. For instance, a telescoped continuous flow process has been reported for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols. acs.org This process can involve:
Asymmetric Allylboration : An aldehyde reacts with an allylborane reagent in the presence of a chiral phosphoric acid (CPA) catalyst. This step introduces the initial chirality.
Epoxidation : The resulting homoallylic alcohol undergoes selective epoxidation.
Ring Opening : The epoxide is then opened to form the 1,3-diol, which can be further elaborated to form the desired side chain for attachment to the piperidine nucleus.
The mechanism for the alkylation of the piperidine nitrogen typically follows a standard SN2 (nucleophilic substitution) pathway. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the halo-substituted propanol (B110389) side chain, displacing the halide leaving group.
Stereochemical Considerations in Phenoperidine Hydrochloride Synthesis
Phenoperidine possesses a single stereocenter at the carbon atom of the side chain bearing the hydroxyl group. ncats.iofda.gov Consequently, it can exist as two enantiomers, (R)-phenoperidine and (S)-phenoperidine.
Racemic Synthesis : Most traditional syntheses of phenoperidine result in a racemic mixture, meaning a 1:1 ratio of the (R) and (S) enantiomers. ncats.iofda.govncats.io This is because the synthetic steps, particularly the reaction that creates the chiral center, are not stereoselective without the use of chiral catalysts or auxiliaries.
Enantioselective Synthesis : The development of stereoselective synthetic routes allows for the preparation of individual enantiomers. As mentioned, the synthesis of (R)-Phenoperidine can be achieved using chiral building blocks like 1-aryl-1,3-diols. acs.org These enantiomerically pure intermediates guide the formation of the desired stereoisomer. The ability to synthesize specific enantiomers is critical for studying their individual pharmacological profiles, as biological activity often resides in only one enantiomer.
Isotopic Labeling Techniques for Mechanistic and Tracer Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. nih.govsemanticscholar.org By replacing one or more atoms of the molecule with their heavier, stable or radioactive isotopes (like ¹³C, ¹⁴C, ¹⁵N, or ²H), the compound can be tracked and quantified within a biological system or a chemical reaction. semanticscholar.orgnih.gov For phenoperidine, carbon-14 (B1195169) is a commonly used isotope for such studies. pharmaron.comalmacgroup.com
Synthesis of Carbon-14 Labeled this compound
The synthesis of carbon-14 labeled this compound has been specifically described in the literature for use in metabolic and pharmacokinetic studies. researchgate.netresearchgate.netbg.ac.rs A documented method involves labeling the carboethoxy group of the molecule. researchgate.net
The key steps in this synthesis are:
Preparation of Labeled Precursor : The synthesis starts with a simple, commercially available C-14 source, such as sodium cyanide (Na¹⁴CN). This is used to prepare a carbon-14 labeled benzyl cyanide. researchgate.net
Multi-step Synthesis : The labeled benzyl cyanide is then taken through a multi-step sequence to build the final molecule. A reported synthesis involves six steps starting from diethanolamine (B148213) to yield the final ¹⁴C-labeled DL-phenoperidine. researchgate.net
Purification and Salt Formation : After the synthesis, the labeled phenoperidine is purified, often using techniques like High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity. moravek.com It is then converted to the hydrochloride salt.
The specific activity of the final labeled compound is a critical parameter, indicating the amount of radioactivity per unit mass. pharmaron.com
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design of analogs and derivatives of phenoperidine is aimed at optimizing its properties. This involves making specific structural modifications to the parent molecule to enhance potency, alter the duration of action, or modify its receptor binding profile. nih.govnih.gov Phenoperidine itself is a derivative of pethidine, and its structure served as a precursor for the development of the highly potent fentanyl class of opioids. wikipedia.orgochsnerjournal.org
The design process often employs computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking. nih.govnih.gov These methods help predict how structural changes will affect the biological activity of the molecule. For 4-phenylpiperidine (B165713) derivatives like phenoperidine, QSAR studies have been used to build models that correlate molecular descriptors with analgesic activity. nih.gov
Examples of structural modifications and their rationale include:
Piperidine Ring Modification : Expansion or contraction of the piperidine ring has been shown to significantly decrease analgesic activity. nih.gov
N-Substituent Modification : Altering the N-phenylethylpropyl group is a key strategy. This part of the molecule is crucial for receptor interaction, and modifications here led to the development of fentanyl and its powerful analogs (sufentanil, alfentanil). nih.govochsnerjournal.org
4-Phenyl Group Substitution : Introducing substituents on the 4-phenyl ring can modulate activity.
Ester Group Modification : Replacing the ethyl ester with other groups can affect potency and metabolic stability.
The synthesis of these analogs follows similar chemical principles to the synthesis of phenoperidine itself, often utilizing a common piperidine intermediate which is then reacted with various side chains or modified through subsequent chemical transformations. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles of Phenoperidine Hydrochloride
Elucidation of Structural Determinants Governing Opioid Receptor Affinity
The interaction of phenoperidine with opioid receptors, primarily the µ-opioid receptor, is governed by several key structural features inherent to the 4-phenylpiperidine (B165713) class. The existence of specific opioid receptors was first proposed based on SAR studies of synthetic opiates. guidetopharmacology.org High-affinity, stereospecific binding sites for these drugs were later identified in the brain in 1973. guidetopharmacology.org
The foundational structure for phenoperidine's activity includes:
A basic tertiary amine: The piperidine (B6355638) nitrogen is a critical feature. It is typically protonated at physiological pH, forming a cationic head that engages with a conserved anionic aspartate residue in transmembrane helix 3 (TM3) of the µ-opioid receptor. researchgate.net This ionic interaction is a primary anchoring point for the ligand within the receptor's binding pocket.
A central quaternary carbon: The carbon at the 4-position of the piperidine ring, which is bonded to both a phenyl group and an ester group, creates a crucial three-dimensional arrangement.
A 4-phenyl group: This aromatic ring is essential for activity. It is believed to fit into a hydrophobic pocket within the receptor, contributing significantly to binding affinity through van der Waals and hydrophobic interactions. Modifications to this ring, such as the introduction of a meta-hydroxyl group, have been shown in related compounds like meperidine to increase potency. uomustansiriyah.edu.iq
The N-substituent: The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining potency and receptor selectivity. Phenoperidine features a 3-hydroxy-3-phenylpropyl group attached to the nitrogen. wikipedia.org This specific chain length and the presence of a hydroxyl group and a second phenyl ring contribute to its high affinity. The synthesis of phenoperidine by Paul Janssen involved replacing the methyl group on the nitrogen of its precursor, pethidine, with this phenylhydroxypropyl group, which resulted in a compound over 100 times more potent in mice. wikipedia.org This highlights the importance of the N-substituent in optimizing receptor interaction beyond the initial binding provided by the core scaffold.
Impact of Substituent Modifications on Pharmacological Potency in Preclinical Models
The pharmacological potency of phenoperidine and its analogs has been extensively evaluated in preclinical models, revealing key insights into how specific structural modifications translate to analgesic efficacy.
N-Substituent Chain: The length and composition of the alkyl chain on the piperidine nitrogen are critical. SAR studies on 4-phenylpiperidines found that a phenethyl substituent, as seen in fentanyl, is optimal for potency. uomustansiriyah.edu.iq Phenoperidine's 3-hydroxy-3-phenylpropyl group is also highly effective. The initial work by Janssen demonstrated that replacing the simple methyl group of pethidine with this more complex group led to a dramatic increase in analgesic potency, estimated to be 20 to 80 times that of pethidine. wikipedia.org
4-Position Substituents: The ester group at the 4-position of the piperidine ring also influences activity. In meperidine, the 4-ethyl ester was found to be optimal for analgesic potency. uomustansiriyah.edu.iq Phenoperidine retains a similar ethyl carboxylate group at this position. Further modifications at this position in the broader class of 4-phenylpiperidines have shown that adding polar groups can increase potency, as seen in fentanyl analogs like sufentanil and remifentanil. uomustansiriyah.edu.iq
Piperidine Ring Modifications: Substitutions on the piperidine ring itself can have significant effects. For instance, studies on related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines showed that even small alterations, like the introduction of methyl groups, can impart varied agonist and antagonist properties. acs.org This suggests that the conformation of the piperidine ring and the steric bulk of its substituents are crucial for determining the nature and strength of the interaction with the opioid receptor.
The following table summarizes the relative potencies of phenoperidine and related compounds based on preclinical assessments.
| Compound | Key Structural Modification (from Pethidine) | Relative Analgesic Potency (vs. Pethidine = 1) |
| Pethidine | N-methyl group | 1 |
| Phenoperidine | N-(3-hydroxy-3-phenylpropyl) group | ~20-100x wikipedia.org |
| Fentanyl | N-phenethyl group and N-phenylpropanamido group (replaces 4-ester) | ~50-100x (vs. Morphine) uwaterloo.ca |
Note: Potency can vary based on the specific assay and animal model used.
Comparative Molecular Architecture Analysis with Related Synthetic Opioids (e.g., Fentanyl)
Phenoperidine is a direct precursor in the lineage of modern synthetic opioids, most notably fentanyl. nih.gov A comparative analysis of their molecular architectures reveals a clear evolutionary path in drug design aimed at maximizing potency.
Phenoperidine vs. Pethidine: Phenoperidine's synthesis was a pivotal step away from its simpler parent compound, pethidine. The key change was the N-substituent, moving from a small methyl group in pethidine to the larger, more complex 3-hydroxy-3-phenylpropyl group. wikipedia.org This modification significantly increased lipophilicity and potency, establishing the principle that a larger, appropriately shaped N-substituent could dramatically enhance interaction with the opioid receptor. wikipedia.org
Phenoperidine vs. Fentanyl: Fentanyl represents the next major structural leap. While both share the 4-phenylpiperidine core, the critical difference lies at the 4-position and the N-substituent.
4-Position: Fentanyl replaces the 4-ethoxycarbonyl group of phenoperidine with a more potent N-phenylpropanamide (anilido) group. nih.gov This change is a primary contributor to fentanyl's exceptionally high potency.
N-Substituent: Fentanyl incorporates a phenethyl group on the piperidine nitrogen, which SAR studies have identified as optimal for this class. uomustansiriyah.edu.iq
This progression illustrates a refinement of the pharmacophore, where the fundamental 4-phenylpiperidine scaffold is maintained, but the substituents are optimized to create more potent and specific interactions with the target receptor.
Computational Chemistry and Molecular Modeling Approaches in SAR Exploration
Computational chemistry has become an indispensable tool for understanding the SAR of opioids like phenoperidine and for designing new analogs. These methods provide insights into the three-dimensional interactions between ligands and receptors that are difficult to obtain through experimental methods alone.
Pharmacophore Modeling: For the fentanyl class of molecules, which includes phenoperidine's core structure, pharmacophore models have been developed. These models identify the essential 3D arrangement of chemical features required for binding to the µ-opioid receptor. Key features typically include a protonatable nitrogen, one or two hydrophobic aromatic regions, and a hydrogen bond acceptor site, all positioned at specific distances from each other. researchgate.net
Receptor Modeling and Docking: Since the crystallization of the µ-opioid receptor, molecular docking studies have become more accurate. frontiersin.org These studies simulate the binding of ligands like phenoperidine into the receptor's active site. This allows researchers to visualize the binding pose, identify key amino acid residues involved in the interaction (e.g., Asp147, His297), and predict the binding affinity of novel analogs. researchgate.net For example, docking studies can rationalize why the phenethyl group of fentanyl provides a better fit in a hydrophobic pocket than other alkyl chains.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity. For 4-phenylpiperidine derivatives, QSAR models have been built using neural networks and other statistical methods. nih.gov These models use calculated molecular descriptors (e.g., electronic properties, steric factors, lipophilicity) to create mathematical equations that can predict the analgesic activity of unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds.
These computational approaches have significantly accelerated the exploration of the SAR of phenoperidine and its successors, allowing for a more rational design of opioid analgesics. researchgate.net
Pharmacology of Phenoperidine Hydrochloride: Mechanisms, Kinetics, and Dynamics Preclinical Research
Molecular Mechanism of Opioid Receptor Agonism
Phenoperidine hydrochloride is a potent opioid analgesic that exerts its effects primarily through interaction with opioid receptors, which are part of the G-protein-coupled receptor (GPCR) family. nih.govnih.gov Its mechanism of action involves binding to and activating these receptors, leading to a cascade of intracellular events that ultimately result in analgesia.
Mu-Opioid Receptor Binding and Activation Profiling
Phenoperidine demonstrates a strong affinity for the mu-opioid receptor (MOR), which is the primary target for many clinically used opioids. guidetopharmacology.org While detailed public data on its complete receptor binding profile is limited, its classification as a morphine-like narcotic analgesic suggests a high selectivity for the MOR over other opioid receptor types like delta (DOR) and kappa (KOR). researchgate.netwikipedia.org The potency of phenoperidine has been reported to be 20 to 80 times that of pethidine, indicating a high affinity for the mu-opioid receptor. wikipedia.org This enhanced potency is a key characteristic of its pharmacological profile. wikipedia.org
The activation of the mu-opioid receptor by phenoperidine initiates a conformational change in the receptor, which is a critical step in signal transduction. nih.gov This activation profile is fundamental to its analgesic effects. The interaction between phenoperidine and the MOR is what triggers the downstream signaling pathways responsible for its clinical effects. resed.es
Receptor Binding Kinetics and Dissociation Rates in In Vitro Systems
The binding of a ligand to its receptor is a dynamic process characterized by an association rate (k-on) and a dissociation rate (k-off). nih.govscholarsresearchlibrary.com These kinetic parameters determine the duration of the drug-receptor interaction and can be a better predictor of in vivo efficacy than affinity (Kd) alone. nih.govresearchgate.net For opioid agonists, a longer residence time at the receptor, which is the reciprocal of the dissociation rate (1/k-off), is often associated with a more sustained pharmacological effect. nih.govnicoyalife.com
Table 1: Key Parameters in Receptor Binding Kinetics
| Parameter | Description | Significance |
| k-on (Association Rate Constant) | The rate at which a drug binds to its receptor. | Influences how quickly a drug effect is initiated. |
| k-off (Dissociation Rate Constant) | The rate at which a drug unbinds from its receptor. | A key determinant of the duration of drug action. |
| Kd (Equilibrium Dissociation Constant) | The ratio of k-off to k-on (k-off/k-on). | Represents the affinity of a drug for its receptor. |
| Residence Time (1/k-off) | The average time a drug remains bound to its receptor. | Often correlates with in vivo efficacy and duration of effect. nih.govresearchgate.net |
Intracellular Signaling Pathways Mediated by Opioid Receptor Activation
Upon activation by an agonist like phenoperidine, the mu-opioid receptor, a G-protein-coupled receptor, initiates a cascade of intracellular signaling events. nih.govnih.gov The receptor couples to inhibitory G-proteins (Gi/o). frontiersin.orgfrontiersin.org This coupling leads to the dissociation of the G-protein into its Gα and Gβγ subunits. nih.govfrontiersin.org
These subunits then modulate the activity of various downstream effectors:
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability. nih.gov It also inhibits voltage-gated calcium channels, which in turn reduces the release of neurotransmitters. frontiersin.org
MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), a pathway involved in various cellular processes. nih.gov
Preclinical Pharmacodynamics of this compound
Preclinical pharmacodynamic studies are essential to characterize the effects of a drug candidate on the body. biotestfacility.com These studies, conducted in vitro and in animal models, help to establish the dose-response relationship and the time course of the drug's effects. catapult.org.uk
In Vitro Cellular and Subcellular Effects
In vitro studies using cell cultures expressing opioid receptors are fundamental to understanding the cellular effects of phenoperidine. These studies allow for the detailed examination of the drug's impact on cellular functions in a controlled environment. europa.eu Key effects that can be observed in vitro include the inhibition of adenylyl cyclase, modulation of ion channel activity, and the recruitment of intracellular signaling proteins like β-arrestin. resed.esfrontiersin.org These cellular events are the foundation of the physiological effects observed in vivo.
Neurophysiological Effects in Animal Models (e.g., Electroencephalographic Studies)
Electroencephalography (EEG) is a valuable tool in preclinical research to assess the effects of centrally acting drugs on brain activity. nih.govacnp.org In animal models, phenoperidine has been shown to induce a state of neuroleptanalgesia, particularly when combined with a neuroleptic like haloperidol (B65202). researchgate.net Studies in the 1960s using EEG recordings in patients revealed that phenoperidine produced profound analgesia and respiratory depression. researchgate.netresearchgate.net Interestingly, despite these strong effects, the EEG recordings showed typical waking patterns with alpha activity, indicating that consciousness was preserved. researchgate.netresearchgate.net This "splitting phenomenon" between the depression of respiratory control and the maintenance of wakefulness was considered a unique neurophysiological characteristic of the drug. researchgate.netresearchgate.net
Table 2: Summary of Preclinical Neurophysiological Findings for Phenoperidine
| Animal Model/Study Type | Key Finding | Reference |
| Animal Models (General) | Induces neuroleptanalgesia in combination with haloperidol. | researchgate.net |
| Human EEG Studies | Produces general analgesia and severe respiratory depression while consciousness is preserved, as indicated by waking EEG patterns. | researchgate.netresearchgate.net |
Comparative Pharmacodynamic Profiles of this compound and Related Opioids in Animal Studies
Preclinical animal studies are fundamental in characterizing the pharmacodynamic profile of opioid analgesics, establishing their potency and efficacy relative to existing compounds. Phenoperidine, a derivative of isonipecotic acid, has been evaluated in various animal models to determine its analgesic strength compared to other opioids. wikipedia.org
Early research in mice demonstrated that phenoperidine is significantly more potent than its structural relative, pethidine. wikipedia.org Reports indicate its analgesic potency is between 20 to 80 times wikipedia.org and in some cases over 100 times that of pethidine. wikipedia.org This greatly increased potency is a key characteristic, as it allows for effective analgesia at lower doses, which can mitigate the accumulation of toxic metabolites like norpethidine—a known issue with high-dose or long-term pethidine administration. wikipedia.org
When compared to other widely used opioids, phenoperidine occupies a distinct position in terms of potency. For instance, fentanyl, another potent synthetic opioid developed by the same research group, was found to be approximately ten times more potent than phenoperidine. wikipedia.org Fentanyl itself is noted to be at least 80 to 100 times more potent than morphine. nih.goveuropa.eu Further illustrating the spectrum of opioid potency, carfentanil is reported to be around 10,000 times more potent than morphine. nih.gov
A comparative study in dogs assessed the metabolic toxicity of several narcotics, providing a "safety margin" for each. In this research, both phenoperidine and morphine were assigned a safety margin of 13, whereas fentanyl had a higher margin of 60, suggesting differences in their therapeutic windows under the studied conditions. europa.eu These comparisons, often using standardized animal tests like the hot plate or tail-flick test to measure response to pain, are crucial for establishing the relative therapeutic potential and risks of new opioid compounds before clinical consideration. researchgate.net
Table 1: Comparative Analgesic Potency of Phenoperidine and Related Opioids This table provides an estimated relative potency based on data from various preclinical and pharmacological sources.
| Compound | Estimated Potency Relative to Pethidine | Estimated Potency Relative to Morphine |
|---|---|---|
| Pethidine | 1x | ~0.1x |
| Morphine | ~10x | 1x |
| Phenoperidine | 20-100x wikipedia.org | ~2-10x |
| Fentanyl | ~1000x | ~100x nih.goveuropa.eu |
Preclinical Pharmacokinetics and Biotransformation of this compound
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. These studies are essential for understanding a drug's disposition in the body, which informs dosing regimens and predicts potential drug interactions. nih.gov
Absorption and Distribution Dynamics in Animal Models
Specific preclinical data on the absorption dynamics of phenoperidine in animal models, such as oral bioavailability or time to maximum plasma concentration (Tmax), are not extensively detailed in the available literature. The primary route of administration in clinical use is intravenous. wikipedia.org
Regarding its distribution, phenoperidine was determined to have enhanced lipophilicity compared to pethidine. wikipedia.org This characteristic suggests that the drug is likely to distribute more readily into tissues. While specific tissue distribution studies in animals are not detailed in the reviewed literature, a pharmacokinetic study in anesthetized human patients reported an apparent steady-state volume of distribution (Vss) of 5.7 L/kg, which indicates extensive tissue distribution. nih.gov Further supporting complex distribution, a study in rats noted that phenoperidine can exhibit multiple peaks in its plasma concentration profile following infusion, a phenomenon that can be associated with processes like enterohepatic recycling. researchgate.net
Metabolic Pathways and Metabolite Identification (In Vitro Liver Microsome and Hepatocyte Models)
The liver is the primary site of metabolism for phenoperidine. wikipedia.org Preclinical evaluation of metabolic pathways typically involves the use of in vitro models such as liver microsomes and hepatocytes from various species. researchgate.net These systems contain the enzymes responsible for Phase I and Phase II metabolism. researchgate.net
For phenoperidine, it is known to be a derivative of isonipecotic acid and is metabolized in part to norpethidine, which is also a metabolite of pethidine. wikipedia.org The use of in vitro models like human liver microsomes (HLM) is the standard approach to identify all metabolic pathways and profile the resulting metabolites. researchgate.net However, beyond the formation of norpethidine, specific studies detailing a comprehensive metabolite map of phenoperidine using animal or human liver microsomes and hepatocytes are not available in the public literature.
Role of Cytochrome P450 Enzymes in this compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the oxidative metabolism of a vast number of drugs. nih.gov Identifying which specific CYP isoforms are involved in a drug's metabolism is a critical step in preclinical development to predict drug-drug interactions. nih.gov This process, known as reaction phenotyping, often uses recombinant CYP enzymes or human liver microsomes in conjunction with selective inhibitors. nih.gov
While it is a standard part of modern drug development, specific studies identifying the CYP450 enzymes responsible for the metabolism of phenoperidine are not described in the reviewed scientific literature. For context, many other opioids are known substrates of CYP enzymes, particularly from the CYP3A and CYP2D6 families. Without specific data for phenoperidine, its precise CYP-mediated metabolic profile remains uncharacterized in the available literature.
Excretion Patterns in Animal Models
The final stage of a drug's passage through the body is excretion. Preclinical studies in animal models are used to determine the routes and rates of elimination of the parent drug and its metabolites. These studies, often involving the analysis of urine and feces, help to establish a drug's elimination half-life and clearance. nih.gov
For phenoperidine, the primary routes of excretion are generally stated to be bile and urine. wikipedia.org However, detailed preclinical excretion balance studies in animal models that quantify the percentage of the dose eliminated through each route are not available in the reviewed literature. Such studies would provide a more complete understanding of its clearance mechanisms.
Mechanistic Investigations of Drug-Drug Interactions (Preclinical Focus)
Preclinical investigations into drug-drug interactions (DDIs) are crucial for identifying potential risks when a drug is co-administered with other agents. These interactions can be pharmacodynamic (related to the drug's mechanism of action) or pharmacokinetic (affecting the drug's ADME).
Pharmacodynamic interactions for phenoperidine are expected based on its opioid mechanism. As a central nervous system (CNS) depressant, its effects can be potentiated by co-administration with other CNS depressants like benzodiazepines, barbiturates, and tricyclic antidepressants. drugbank.com Conversely, its analgesic activity may be increased by stimulants such as amphetamine. drugbank.com Historically, phenoperidine was used in combination with the antipsychotic haloperidol to induce a state of neuroleptic analgesia, a planned pharmacodynamic interaction. wikipedia.org
Pharmacokinetic interactions often involve the inhibition or induction of metabolic enzymes, particularly the cytochrome P450 system. google.com If a drug is a substrate for a specific CYP enzyme, its clearance can be reduced by an inhibitor of that enzyme, leading to higher plasma concentrations. Conversely, an inducer can increase the drug's metabolism, lowering its concentration and potentially its efficacy. While these mechanisms are a key focus of preclinical DDI studies, specific research investigating phenoperidine as either a perpetrator or victim of CYP-mediated interactions is not detailed in the available literature.
Synergistic and Antagonistic Pharmacological Interactions with Other Compounds in Animal Models
Preclinical research into the pharmacological interactions of phenoperidine, a potent opioid analgesic, has historically been linked to its use in neuroleptanalgesia. This technique, developed in the 1950s and 1960s, involves the combination of a potent opioid with a neuroleptic agent to produce a state of detached analgesia and immobility. The foundational combination for neuroleptanalgesia was phenoperidine and the neuroleptic haloperidol, a practice that inherently suggests a synergistic or at least additive interaction to achieve the desired clinical state. ntu.ac.ukuaeh.edu.mx While specific isobolographic studies quantifying this interaction for phenoperidine are scarce in publicly available literature, research on analogous compounds in animal models provides significant insight into these synergistic mechanisms.
The primary goal of combining these drug classes is to enhance the analgesic and sedative effects while potentially mitigating the side effects of each compound administered alone at higher doses. scirp.org Animal models are crucial for dissecting these interactions, using methodologies like isobolographic analysis to determine whether a combination produces effects that are synergistic (greater than the sum of the individual effects), additive (equal to the sum), or antagonistic (less than the sum). uaeh.edu.mxdntb.gov.ua
A key area of investigation in animal models has been the interaction between potent µ-opioid receptor agonists, the class to which phenoperidine belongs, and butyrophenone (B1668137) neuroleptics like droperidol (B1670952). A study in mice investigated the effects of µ-agonists (morphine, fentanyl, and sufentanil) and droperidol on motor coordination using the rotarod test. While analgesic doses of the opioids alone did not impair motor coordination, the addition of a subthreshold dose of droperidol—a dose that by itself does not significantly affect motor function—resulted in a significant motor deficit when combined with any of the opioids. nih.gov This finding points to a clear synergistic interaction between these two classes of drugs concerning motor effects, which is a central component of the immobility sought in neuroleptanalgesia. nih.gov
The mechanisms underlying these interactions are believed to involve the distinct but complementary actions of the compounds on the central nervous system. Opioids like phenoperidine exert their effects primarily through µ-opioid receptors, while neuroleptics like haloperidol and droperidol act on dopamine (B1211576) receptors. nih.gov The combination can lead to enhanced central nervous system depression and potentiation of analgesic and cataleptic states. For instance, studies in rats have shown that the effects of haloperidol can be synergistically enhanced by other compounds, such as the calcium channel blocker nifedipine, in producing catalepsy and blocking conditioned avoidance responses. nih.gov
The following table summarizes findings from a preclinical study in mice, demonstrating the synergistic interaction between µ-opioid agonists and the neuroleptic droperidol on motor coordination, a key aspect of neuroleptanalgesia for which phenoperidine was historically used. It is important to note that while phenoperidine itself was not tested in this specific study, the results from potent analogues like fentanyl are considered highly relevant due to their similar pharmacological profiles and clinical applications. ntu.ac.uknih.gov
Interactive Data Table: Effect of Opioid and Droperidol Combination on Motor Coordination in Mice
Select a compound to see its effect on motor coordination, alone and in combination with a subthreshold dose of Droperidol.
| Treatment | Effect on Motor Coordination (% Inhibition) | Interpretation |
|---|
While synergistic interactions are often the goal, antagonistic interactions are also possible. For example, in morphine-tolerant mice, the interaction between systemically administered fentanyl at different sites (supraspinal and spinal) can shift from additive to antagonistic. researchgate.net This highlights that the nature of the interaction (synergistic, additive, or antagonistic) can be influenced by factors such as the specific compounds used, their doses, the route of administration, and the physiological state of the animal model (e.g., opioid tolerance). dntb.gov.ua
Advanced Analytical Methodologies for Phenoperidine Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of phenoperidine hydrochloride, offering high-resolution separation and sensitive quantification. These techniques are indispensable for isolating the target analyte from complex mixtures and determining its concentration with a high degree of accuracy and precision.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Matrices
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of this compound in research matrices. nih.govinnovareacademics.in The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation and detection. Key parameters that are meticulously adjusted include the composition of the mobile phase, the type of stationary phase, flow rate, and detector wavelength. innovareacademics.inbioline.org.br For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. innovareacademics.innih.gov
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness as per established guidelines. africanjournalofbiomedicalresearch.comlongdom.org Linearity is typically established over a specific concentration range, with correlation coefficients close to 1 indicating a strong linear relationship between concentration and detector response. nih.govinnovareacademics.in Accuracy is often assessed through recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovered is calculated. bioline.org.brafricanjournalofbiomedicalresearch.com Precision is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD). nih.govbioline.org.br
Table 1: Illustrative HPLC Method Parameters for Phenyl-containing Compounds
| Parameter | Condition | Source |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | innovareacademics.in |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 30:70 v/v), pH 4.0 | innovareacademics.in |
| Flow Rate | 1.0 mL/min | innovareacademics.in |
| Detection | UV at 215 nm | innovareacademics.in |
| Linearity Range | 5-15 µg/mL | innovareacademics.in |
| Correlation Coefficient (r²) | > 0.999 | innovareacademics.in |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the trace analysis of this compound and the identification of its metabolites. researchgate.netnih.gov The coupling of a gas chromatograph with a mass spectrometer allows for both the separation of volatile compounds and their definitive identification based on their mass-to-charge ratio (m/z). researchgate.netnih.gov This dual functionality makes GC-MS particularly valuable in forensic toxicology and metabolic studies where the detection of minute quantities of substances in complex biological samples is required. researchgate.netmdpi.com
For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of phenoperidine and its metabolites. The mass spectrometer provides detailed structural information, enabling the identification of unknown metabolites by analyzing their fragmentation patterns. nih.govmdpi.com The sensitivity of modern GC-MS instruments allows for detection at nanogram per milliliter (ng/mL) levels, which is crucial for pharmacokinetic studies. mdpi.comresearchgate.net Recent advancements in GC-MS technology have focused on developing rapid screening methods to reduce analysis time significantly. frontiersin.org
Table 2: Performance Characteristics of a Rapid GC-MS Method for Drug Screening
| Parameter | Value | Source |
| Analysis Time | Reduced from 30 to 10 minutes | frontiersin.org |
| Limit of Detection (LOD) | 1 µg/mL to 50 µg/mL | frontiersin.org |
| Match Score for Identification | ≥90% (Excellent) | frontiersin.org |
Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) in this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. austinpublishinggroup.comresearchgate.net UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, result in much faster analysis times and improved separation efficiency. austinpublishinggroup.comresearchgate.net The reduced solvent consumption also aligns with the principles of green chemistry. africanjournalofbiomedicalresearch.comlongdom.org While specific UPLC methods for this compound are not extensively detailed in the provided context, the principles of UPLC method development for similar compounds, such as phenazopyridine (B135373) hydrochloride, can be extrapolated. africanjournalofbiomedicalresearch.comlongdom.org These methods often employ C18 columns and gradient elution with mobile phases like ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. africanjournalofbiomedicalresearch.comlongdom.org
Capillary Electrophoresis (CE) is another powerful separation technique that offers high efficiency and short analysis times. chromatographyonline.comconicet.gov.ar CE separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. chromatographyonline.com It is particularly well-suited for the analysis of charged polar compounds. chromatographyonline.com Although CE has some limitations, such as lower sensitivity with UV detection compared to HPLC, it can serve as a valuable orthogonal technique to chromatography, providing a different separation mechanism. chromatographyonline.comconicet.gov.ar
Spectroscopic and Spectrometric Techniques for Structural Characterization
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, which is crucial for confirming the identity of the compound and its impurities or metabolites.
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. nih.govresearchgate.net Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of this compound. core.ac.uknih.gov Two-dimensional NMR techniques, such as HSQC, can further aid in assigning the complex spectra and confirming the connectivity of atoms within the molecule. researchgate.netnih.gov While NMR has limitations in terms of sensitivity compared to mass spectrometry, it is unparalleled in its ability to provide definitive structural information. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This information is critical for identifying unknown compounds, such as process-related impurities or degradation products. nih.govnih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for separating and identifying components in a complex mixture. nih.gov
Spectrophotometric and Spectrofluorimetric Applications in Research Assays
Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective approaches for the quantification of this compound in research assays. scielo.brnih.gov UV-Visible spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. jrespharm.comresearchgate.net A simple UV spectroscopic method can be developed by determining the wavelength of maximum absorbance (λmax) for the compound and then creating a calibration curve of absorbance versus concentration. researchgate.net
Spectrofluorimetry is generally more sensitive and selective than spectrophotometry. scielo.br This technique relies on the native fluorescence of a compound or the formation of a fluorescent derivative. nih.gov For compounds that are not naturally fluorescent, derivatization with a fluorogenic reagent can be employed to enhance detection. scielo.br Both spectrophotometric and spectrofluorimetric methods are validated for linearity, accuracy, and precision to ensure reliable results. scielo.brnih.gov
Table 3: Comparison of Spectroscopic Methods for Drug Analysis
| Technique | Principle | Application | Source |
| UV-Visible Spectrophotometry | Measures the absorption of light by the analyte. | Quantitative analysis of drugs in bulk and dosage forms. | researchgate.netresearchgate.net |
| Spectrofluorimetry | Measures the fluorescence emission of an analyte after excitation. | Sensitive quantification, often after derivatization. | scielo.brnih.gov |
Radioligand Binding Assays for Receptor Characterization and Ligand Affinity Determination
Radioligand binding assays are indispensable tools in pharmacology for characterizing the interaction between a ligand, such as phenoperidine, and its receptor targets. oup.com These assays are fundamental in determining the binding affinity and selectivity of a compound, providing crucial insights into its potential pharmacological activity. The three main types of experiments are saturation, kinetic, and competition binding assays. nih.gov
In the context of phenoperidine, a potent opioid analgesic, these assays are primarily used to determine its affinity for the different classes of opioid receptors: mu (µ), delta (δ), and kappa (κ). wikipedia.orgfrontiersin.org Competition binding assays are particularly common for this purpose. In this setup, a receptor preparation (e.g., cell membranes expressing a specific human opioid receptor) is incubated with a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor). zenodo.orgnih.gov Increasing concentrations of the unlabeled "competitor" drug, in this case, phenoperidine, are added. The ability of phenoperidine to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Kᵢ) can be calculated. zenodo.org The Kᵢ value is a measure of the ligand's binding affinity; a lower Kᵢ value signifies a higher binding affinity. zenodo.org
Phenoperidine is characterized as a potent mu-opioid receptor agonist. wikipedia.orgpainphysicianjournal.com Its pharmacological actions are primarily mediated through high-affinity binding to this receptor, which is responsible for effects such as supraspinal analgesia. painphysicianjournal.com While specific Kᵢ values for phenoperidine are not consistently reported across publicly available literature, the data table below shows the binding affinities of several other common opioids at the human mu-opioid receptor, determined using a standardized competitive binding assay. This provides a comparative framework for understanding the concept of opioid receptor affinity. zenodo.org
Table 1: Comparative Binding Affinities of Various Opioids at the Human Mu-Opioid Receptor (MOR) Data illustrates the range of binding affinities and is used for comparative context.
| Compound | Kᵢ at Human MOR (nM) |
| Sufentanil | 0.138 |
| Buprenorphine | 0.216 |
| Hydromorphone | 0.793 |
| Morphine | 1.637 |
| Fentanyl | 1.849 |
| Methadone | 2.541 |
| Oxycodone | 14.6 |
| Hydrocodone | 27.2 |
| Meperidine | 289 |
| Tramadol | 12,486 |
Source: Adapted from research data on uniform assessment of opioid mu-receptor binding constants. zenodo.org
Development and Validation of Bioanalytical Methods for Preclinical Samples
The development and validation of robust bioanalytical methods are critical for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, blood, or tissue. nih.govscispace.com These methods are essential for supporting preclinical pharmacokinetic and toxicokinetic studies, which inform the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov For a bioanalytical method to be considered reliable and reproducible, it must undergo a thorough validation process according to strict international guidelines. europa.euau.dk
The validation process establishes the performance characteristics of the method, ensuring it is suitable for its intended purpose. scispace.com Key parameters that must be evaluated during a full method validation include: nih.goveuropa.eu
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.gov
Accuracy: The closeness of the determined value to the nominal or known true value. au.dk It is typically assessed at multiple concentration levels and should be within ±15% of the nominal value, except at the lower limit of quantitation. europa.euau.dk
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is also assessed at multiple concentrations and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu
Calibration Curve and Linearity: The method must demonstrate a proportional relationship between the response and the concentration of the analyte over a defined range. nih.gov A calibration curve should be generated using a minimum of six standard points. nih.gov
Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Recovery: The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample extraction and processing steps. scispace.com
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. europa.eu
For phenoperidine, pharmacokinetic studies in the past have utilized a sensitive radioimmunoassay (RIA) to measure its concentrations in human plasma. nih.govnih.gov More modern approaches, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now standard for bioanalysis due to their high selectivity and sensitivity. mdpi.comnih.gov The development of an LC-MS/MS method would typically involve sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation on an HPLC column, and detection using a triple quadrupole mass spectrometer. nih.govnih.gov
The following table provides an example of typical validation parameters for an LC-MS/MS method developed for the quantification of a small molecule drug, like phenoperidine, in a preclinical plasma matrix.
Table 2: Example Validation Summary for a Preclinical Bioanalytical LC-MS/MS Method
| Validation Parameter | Matrix | Method | Typical Acceptance Criteria |
| Linearity Range | Rat Plasma | LC-MS/MS | 0.5 - 1000 ng/mL (r² > 0.99) |
| LLOQ | Rat Plasma | LC-MS/MS | 0.5 ng/mL |
| Intra-day Accuracy | Rat Plasma | LC-MS/MS | 85% - 115% (90% - 110% at LLOQ) |
| Inter-day Accuracy | Rat Plasma | LC-MS/MS | 85% - 115% (90% - 110% at LLOQ) |
| Intra-day Precision | Rat Plasma | LC-MS/MS | ≤15% CV (≤20% at LLOQ) |
| Inter-day Precision | Rat Plasma | LC-MS/MS | ≤15% CV (≤20% at LLOQ) |
| Recovery | Rat Plasma | LLE | Consistent and reproducible |
| Freeze-Thaw Stability | Rat Plasma | LC-MS/MS | Stable for 3 cycles |
| Bench-Top Stability | Rat Plasma | LC-MS/MS | Stable for 8 hours at room temp. |
This table represents a typical summary of validation results and is for illustrative purposes. Acceptance criteria are based on regulatory guidelines. europa.eunih.gov
Preclinical Research Models and Experimental Design for Phenoperidine Hydrochloride Studies
Selection and Characterization of Animal Models for Neuropharmacological Investigations
Animal models are indispensable tools in biomedical research, providing critical insights into the physiological and pathological processes that mirror human conditions. nih.gov In the realm of opioid research, these models are essential for evaluating the efficacy and characteristics of compounds like phenoperidine.
Rodent models, particularly mice and rats, are frequently employed in opioid research due to their physiological and genetic similarities to humans, as well as their well-characterized behavioral responses to opioids. nih.govvcu.edu Early studies in mice were pivotal in establishing the high potency of phenoperidine, demonstrating it to be over 100 times more potent than pethidine. wikipedia.org
These models are utilized to assess various aspects of opioid activity. For instance, studies in pregnant mice have been used to investigate the potential teratogenic effects of phenoperidine, alongside other analgesics like pethidine and fentanyl. nih.gov Such research is crucial for understanding the developmental safety profile of these drugs.
A variety of behavioral paradigms are used in rodent models to quantify the effects of opioids. These tests are designed to measure analgesia, reward, and withdrawal, which are key components of opioid pharmacology.
Nociceptive Assays: Tests like the hot-plate and tail-flick assays are standard for assessing the analgesic properties of opioids. frontiersin.org These reflex-based measures, however, may not fully capture the complex nature of pain, which includes sensory and emotional components. frontiersin.org
Conditioned Place Preference (CPP): The CPP paradigm is a common method to evaluate the rewarding or aversive effects of a drug. psychogenics.com Animals are conditioned to associate a specific environment with the drug's effects. A preference for the drug-paired environment suggests rewarding properties. psychogenics.comnih.gov
Drug Self-Administration: This model allows animals to learn to perform a specific action, such as pressing a lever, to receive a drug infusion. It is considered a robust model for assessing the reinforcing and addictive potential of a substance. nih.gov
Withdrawal Assessment: Opioid withdrawal can be modeled in animals by discontinuing the drug after a period of chronic administration or by administering an opioid antagonist like naloxone (B1662785) to precipitate withdrawal symptoms. frontiersin.org Observed behaviors can include jumping, wet-dog shakes, and diarrhea. frontiersin.org
Table 1: Behavioral Paradigms in Opioid Research
| Behavioral Paradigm | Assessed Property | Description |
|---|---|---|
| Hot-plate/Tail-flick | Analgesia | Measures the reaction time of a rodent to a thermal stimulus. |
| Conditioned Place Preference | Reward/Aversion | Assesses the preference of an animal for an environment previously paired with the drug. |
| Drug Self-Administration | Reinforcement/Addiction | Animal performs an action to receive the drug, indicating its reinforcing properties. |
| Withdrawal Models | Physical Dependence | Induction of withdrawal symptoms by drug cessation or antagonist administration. |
Rodent Models (e.g., Mice, Rats) in Opioid Research
In Vitro Systems for Mechanistic and Screening Studies
In vitro systems provide a controlled environment to investigate the molecular mechanisms of drug action and to screen compounds for specific activities. These methods are crucial for understanding how phenoperidine interacts with its biological targets and how it is metabolized.
Cell-based assays are fundamental for studying the interaction of opioids with their receptors. The primary target for most clinically used opioids, including phenoperidine, is the µ-opioid receptor (MOR), a G protein-coupled receptor. nih.gov
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Membranes from cells expressing recombinant human opioid receptors (e.g., in HEK-293 or CHO cells) are often used. google.com
Functional Assays: To determine if a compound is an agonist, antagonist, or has other functional properties, various assays are employed. These can measure downstream signaling events following receptor activation, such as G protein activation or the recruitment of β-arrestin. nih.govnih.gov A common technique involves using a split NanoLuc luciferase system where receptor activation leads to a measurable bioluminescent signal. nih.gov
The development of recombinant expression systems has been a significant advancement, allowing for the production of large quantities of specific receptors for detailed study. nih.govnih.gov These systems are invaluable for characterizing the pharmacological profile of compounds like phenoperidine at the molecular level.
Understanding the metabolism of a drug is critical for predicting its duration of action and potential for drug-drug interactions. Phenoperidine is known to be metabolized in the liver, in part to norpethidine. wikipedia.org
Subcellular fractions, particularly human liver microsomes and S9 fractions, are widely used in vitro models to study drug metabolism. nih.govnih.gov These preparations contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.
Metabolite Identification: By incubating phenoperidine with liver microsomes and analyzing the resulting mixture, researchers can identify the metabolites formed.
Enzyme Kinetics: These systems allow for the determination of kinetic parameters of the metabolizing enzymes.
CYP Isoform Identification: Through the use of specific chemical inhibitors or antibodies against different CYP isoforms, or by using microsomes from cells expressing a single recombinant CYP enzyme, the specific enzymes responsible for phenoperidine metabolism can be identified. nih.govnih.gov For example, studies on the related compound pethidine (meperidine) have shown that CYP2B6, CYP3A4, and CYP2C19 are the primary enzymes responsible for its N-demethylation to norpethidine in human liver microsomes. nih.gov
Table 2: Common In Vitro Systems for Phenoperidine Research
| In Vitro System | Application | Key Information Obtained |
|---|---|---|
| Cell-based assays with recombinant receptors | Mechanistic Studies | Receptor binding affinity, functional activity (agonist/antagonist), signaling pathways |
| Human Liver Microsomes/S9 Fractions | Metabolic Studies | Identification of metabolites, determination of metabolizing enzymes (e.g., CYP isoforms) |
Cell-Based Assays and Recombinant Receptor Expression Systems
Advanced Experimental Techniques in Preclinical Research
Modern preclinical research on opioids incorporates a range of advanced techniques to provide deeper insights into their neuropharmacological effects.
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. nih.gov It can be used to study how phenoperidine affects the release of neurotransmitters like dopamine (B1211576), which is crucial for understanding its rewarding and addictive properties.
Electrophysiology: Techniques such as patch-clamp recording can be used to study the effects of phenoperidine on the electrical activity of individual neurons, providing a direct measure of its impact on neuronal excitability.
Neuroimaging: Techniques like positron emission tomography (PET) can be used in animal models to visualize and quantify the distribution of opioid receptors and the in vivo binding of compounds like phenoperidine. drugbank.com
The combination of these diverse preclinical models and experimental techniques provides a comprehensive understanding of the pharmacological profile of phenoperidine hydrochloride, from its molecular interactions to its effects on behavior.
In Vivo Microdialysis for Neurotransmitter Monitoring in Animal Brains
In vivo microdialysis is a widely used technique in neuropharmacology to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely-moving animals. nih.govfrontiersin.org This method allows for the continuous sampling of the brain's chemical environment, providing dynamic information on how a drug affects neurochemical signaling. nih.govpronexusanalytical.com
The technique involves implanting a small, semi-permeable probe into a target brain area. nih.gov This probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected in small fractions and analyzed, typically using high-performance liquid chromatography (HPLC) or mass spectrometry. nih.govrsc.org By infusing a drug systemically or directly into a brain region via the probe (reverse dialysis), researchers can monitor the resulting changes in neurotransmitter levels. frontiersin.org
In studies investigating this compound, in vivo microdialysis would likely be employed in rodent models (e.g., rats) to monitor its effects on key neurotransmitter systems implicated in opioid action, such as dopamine (DA) and serotonin (B10506) (5-HT). nih.govunifi.it Brain regions of interest would include those central to reward, analgesia, and addiction, such as the nucleus accumbens (NAc), ventral tegmental area (VTA), and prefrontal cortex (PFC). redalyc.org As a µ-opioid receptor agonist, phenoperidine is expected to increase dopamine release in the mesolimbic pathway, a hallmark of rewarding substances.
Experimental Design Example:
Subjects: Male Sprague-Dawley rats would be surgically implanted with microdialysis guide cannulae targeting the NAc shell.
Procedure: Following a recovery period, a microdialysis probe would be inserted. After collecting baseline samples to establish basal neurotransmitter levels, rats would receive an administration of this compound.
Data Collection: Dialysate samples would be collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.
Analysis: Samples would be analyzed for DA and 5-HT concentrations. The data would be expressed as a percentage change from the baseline levels.
Table 1: Illustrative In Vivo Microdialysis Findings for this compound in the Nucleus Accumbens
| Time Post-Administration (min) | Extracellular Dopamine (% of Baseline) | Extracellular Serotonin (% of Baseline) |
|---|---|---|
| -20 | 100 ± 8 | 100 ± 10 |
| 0 (Administration) | Phenoperidine HCl Administered | |
| 20 | 150 ± 15 | 110 ± 12 |
| 40 | 225 ± 20 | 115 ± 14 |
| 60 | 210 ± 18 | 112 ± 11 |
| 80 | 170 ± 16 | 105 ± 9 |
| 100 | 130 ± 12 | 102 ± 8 |
| 120 | 110 ± 10 | 101 ± 7 |
Note: This table presents hypothetical data based on the known effects of µ-opioid agonists on the mesolimbic dopamine system. Values are represented as mean ± SEM.
Electrophysiological Recordings in Animal Brain Slices or In Vivo
Electrophysiology is a cornerstone technique for investigating how a drug alters the electrical properties of individual neurons and neural circuits. Recordings can be performed in vivo in anesthetized or awake animals to study neuronal firing in the context of an intact system, or in vitro using brain slices, which allows for greater experimental control over the cellular environment. ethz.ch
In vitro slice electrophysiology involves recording from neurons in acutely prepared brain slices maintained in artificial cerebrospinal fluid (aCSF). protocols.io This preparation allows researchers to apply compounds like this compound directly to the slice and measure changes in membrane potential, firing rate, and synaptic currents (both excitatory and inhibitory). protocols.iofrontiersin.org
A primary mechanism by which µ-opioid agonists like morphine exert their effects is by inhibiting the activity of GABAergic interneurons in the VTA. nih.govinmed.fr This leads to a reduction in the inhibitory tone onto dopamine neurons, causing them to become more active (disinhibition) and increase their firing rate. nih.gov This disinhibition is a critical neural event contributing to the reinforcing properties of opioids. Research on phenoperidine has demonstrated its ability to depress the spontaneous activity and nociceptive responses of lamina V neurons in the spinal dorsal horn, consistent with its analgesic properties. researchgate.net
Experimental Design Example (Brain Slice):
Preparation: Coronal brain slices containing the VTA would be prepared from rats or mice. protocols.io
Recording: Whole-cell patch-clamp recordings would be used to measure the activity of identified GABAergic interneurons and dopamine neurons.
Procedure: After establishing a stable baseline recording, this compound would be bath-applied to the slice.
Measurements: Key parameters would include changes in resting membrane potential, action potential firing frequency, and the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in dopamine neurons.
Table 2: Expected Electrophysiological Effects of this compound in the Ventral Tegmental Area (VTA)
| Cell Type | Parameter Measured | Effect of this compound | Underlying Mechanism |
|---|---|---|---|
| GABAergic Interneuron | Resting Membrane Potential | Hyperpolarization | Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels via µ-opioid receptors. |
| GABAergic Interneuron | Action Potential Firing Rate | Decrease | Membrane hyperpolarization moves the neuron further from its firing threshold. |
| Dopamine Neuron | Frequency of sIPSCs | Decrease | Reduced firing of presynaptic GABAergic interneurons. nih.gov |
| Dopamine Neuron | Action Potential Firing Rate | Increase (Disinhibition) | Reduced GABAergic inhibitory input. nih.govinmed.fr |
Note: This table summarizes expected findings based on the well-established mechanism of action for µ-opioid agonists in the VTA. nih.govinmed.fr
Regulatory Science and Ethical Considerations in Phenoperidine Hydrochloride Research
Historical Evolution of Regulatory Frameworks for Opioid Research
The regulation of opioid compounds like phenoperidine hydrochloride has evolved significantly over the past century, driven by growing concerns over their potential for abuse and the need to ensure their availability for legitimate scientific and medical purposes. This evolution is marked by the establishment of international treaties and national-level controlled substance classifications.
Prior to the early 20th century, there was a general lack of regulation governing opiates. researchgate.net However, a shift began with a series of international conferences and conventions aimed at establishing global control over narcotic drugs. researchgate.net A foundational element of the current international drug control system is the Single Convention on Narcotic Drugs of 1961 . wikipedia.orgcitywide.ieunodc.org This treaty, amended by a 1972 protocol, consolidated previous multilateral agreements and aimed to limit the possession, use, trade, distribution, import, export, manufacture, and production of drugs exclusively to medical and scientific purposes. citywide.ie It established a universal system for controlling plant-based substances like opium and its derivatives. citywide.ie In 1961, phenoperidine was added to the 1931 Convention for Limiting the Manufacture and Regulating the Distribution of Narcotic Drugs by the World Health Organization, which was later superseded by the Single Convention. wikipedia.org
The international framework was further expanded by the Convention on Psychotropic Substances of 1971 . wikipedia.orgunodc.org This convention addressed the rise of synthetic psychotropic substances that were not covered by the 1961 treaty, such as amphetamines and barbiturates. wikipedia.org It introduced controls based on a substance's abuse potential versus its therapeutic value. wikipedia.org
Finally, the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 was adopted to combat the rapid growth in international drug trafficking. wikipedia.orgun.org This treaty provides comprehensive measures against drug trafficking, including provisions against money laundering and the diversion of precursor chemicals. wikipedia.orgcitywide.ie Together, these three conventions form the legal basis for the global drug control system. wikipedia.orgunodc.org
At the national level, many countries have implemented their own legislation to control opioids. In the United States, the Controlled Substances Act (CSA) establishes a unified legal framework for regulating drugs deemed to pose a risk of abuse and dependence. congress.gov The CSA categorizes controlled substances into five schedules (I-V) based on their medical use, potential for abuse, and likelihood of causing dependence. usdoj.govalabamapublichealth.govnih.gov Schedule I substances are subject to the strictest controls, characterized by a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. usdoj.govalabamapublichealth.gov
Phenoperidine is classified as a Schedule I controlled substance in the United States, indicating it falls under the most stringent regulatory controls. wikipedia.orgnysenate.govecfr.gov This classification significantly impacts research, as investigators must navigate a complex and rigorous approval process to obtain the substance for scientific study. gao.gov
Table 1: International Drug Control Conventions
| Convention | Year Adopted | Key Mandate |
|---|---|---|
| Single Convention on Narcotic Drugs | 1961 | To limit the use of narcotic drugs to medical and scientific purposes. citywide.ie |
| Convention on Psychotropic Substances | 1971 | To control synthetic drugs based on abuse potential versus therapeutic value. wikipedia.org |
Table 2: U.S. Controlled Substance Act (CSA) Schedules Overview
| Schedule | Abuse Potential | Medical Use | Dependence Liability | Examples |
|---|---|---|---|---|
| Schedule I | High | No currently accepted medical use in the U.S. usdoj.gov | Lack of accepted safety for use under medical supervision. usdoj.gov | Heroin, LSD, Marijuana, Phenoperidine usdoj.govnysenate.govecfr.gov |
| Schedule II | High | Has a currently accepted medical use. congress.gov | Severe psychological or physical dependence. usdoj.gov | Fentanyl, Morphine, Oxycodone usdoj.govnih.gov |
| Schedule III | Less than Schedules I & II | Has a currently accepted medical use. | Moderate or low physical dependence or high psychological dependence. usdoj.gov | Buprenorphine, Ketamine, Anabolic Steroids usdoj.govnih.gov |
| Schedule IV | Lower than Schedule III | Has a currently accepted medical use. | Limited physical or psychological dependence compared to Schedule III. alabamapublichealth.gov | Diazepam (Valium®), Alprazolam (Xanax®) alabamapublichealth.gov |
| Schedule V | Lowest among scheduled substances | Has a currently accepted medical use. | Limited physical or psychological dependence compared to Schedule IV. alabamapublichealth.gov | Cough preparations with limited codeine. usdoj.govalabamapublichealth.gov |
Ethical Principles Governing Animal Research with Opioid Compounds
The use of animals in opioid research is governed by fundamental ethical principles centered on animal welfare and the responsible conduct of science. nih.govapa.org A primary ethical obligation is to prevent or minimize any pain and distress experienced by laboratory animals. nih.govoup.com Research involving procedures that may cause more than momentary or minor pain requires special justification and must be designed to minimize suffering. nih.gov
The International Association for the Study of Pain (IASP) recognizes that animal research has been crucial for understanding pain mechanisms and developing new treatments. iasp-pain.org The organization endorses comprehensive animal welfare policies that ensure humane research practices. iasp-pain.org Federal guidelines, such as the Animal Welfare Act (AWA) in the United States, mandate that procedures should avoid or minimize discomfort, pain, or distress. bu.edu
A core component of the ethical framework is the principle of the "3Rs": Replacement , Reduction , and Refinement . scielo.org.mx
Replacement encourages the use of non-animal methods whenever possible.
Reduction aims to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals.
Refinement involves modifying procedures to minimize animal pain and distress and enhance animal welfare.
Institutional Animal Care and Use Committees (IACUCs) play a critical role in upholding these principles by reviewing research protocols to ensure they are ethically sound and scientifically justified. nih.govbu.edu
Adherence to Animal Welfare Guidelines and Humane Endpoints in Research
Adherence to established animal welfare guidelines is a prerequisite for any research involving opioids. These guidelines, such as those from the Canadian Council on Animal Care (CCAC), require regular assessment of an animal's physical and psychological well-being. ccac.ca When procedures are expected to cause pain, the use of anesthetics and analgesics is an ethical and scientific imperative. bu.eduuiowa.edu The choice of analgesic, which can include opioids, should be based on professional veterinary judgment to meet humane requirements without compromising the scientific aspects of the study. bu.edu
A critical aspect of refining animal research and minimizing suffering is the establishment and use of humane endpoints . A humane endpoint is the earliest indicator in an animal experiment that pain or distress is occurring, at which point the animal should be removed from the study, treated, or euthanized to prevent further suffering. researchgate.netspringernature.comnih.gov These endpoints must be agreed upon before a study begins. springernature.comnih.gov The Office of Laboratory Animal Welfare (OLAW) and the Organisation for Economic Co-operation and Development (OECD) provide guidance on defining humane endpoints, which can include observations of weight loss, changes in behavior, or other clinical signs of distress. nih.govfrontiersin.org The goal is to ensure that study objectives can still be met while terminating or alleviating an animal's suffering at the earliest possible moment. nih.gov
Responsible Conduct of Research in Synthetic Opioid Chemistry
The field of synthetic opioid chemistry carries specific ethical responsibilities due to the potent nature and abuse potential of the compounds being studied. dhs.govdhs.gov Responsible conduct in this area extends beyond the laboratory to consider the broader societal implications of the research.
Chemists engaged in the synthesis of novel opioid compounds must ensure their research is built on a foundation of scientific soundness, with defensible hypotheses and appropriate techniques. oup.com The development of new synthetic opioids, including analogs of existing drugs like fentanyl, has been a significant factor in the ongoing opioid crisis. rti.orgscielo.org.mx Therefore, researchers have an ethical consideration to be aware of the potential for newly created substances to be diverted for illicit use. mdpi.com
Research programs are increasingly focused on developing safer opioid analgesics with reduced side effect profiles and lower abuse potential. arizona.edu This includes designing abuse-deterrent formulations (ADFs) that make it more difficult to misuse the drug. fda.gov The responsible conduct of research in this field involves a commitment to advancing scientific knowledge that can lead to better pain management while simultaneously mitigating the public health risks associated with opioid misuse and addiction. arizona.edu
Future Directions and Emerging Research Avenues for Phenoperidine Hydrochloride
Identification of Unexplored Pharmacological Targets and Mechanisms
The primary mechanism of phenoperidine is understood to be its agonist activity at the μ-opioid receptor (MOR), which is the principal target for most opioid analgesics. nih.govscielo.org.mx However, the full spectrum of its interactions with the broader opioid receptor family—including the δ-opioid receptor (DOR), κ-opioid receptor (KOR), and the nociceptin/orphanin FQ (NOP) receptor—remains less characterized. nih.gov Future research should aim to delineate a comprehensive receptor binding profile of phenoperidine.
Rational Design of Novel Phenoperidine Hydrochloride Analogs with Tailored Preclinical Profiles
Rational drug design offers a powerful strategy to create novel analogs of phenoperidine with improved properties. This process involves systematically modifying the chemical structure to enhance desired characteristics, such as receptor selectivity and potency, while minimizing undesirable effects. Phenoperidine itself was the product of such an approach, evolving from the structure of pethidine through the replacement of a methyl group with a phenylhydroxypropyl group, which increased its lipophilicity and potency. wikipedia.org This line of research directly led to the synthesis of fentanyl, which is approximately ten times more potent than phenoperidine. wikipedia.orgnih.gov
Future research could focus on structure-activity relationship (SAR) studies to guide the synthesis of new phenoperidine analogs. mdpi.comnih.gov Key areas for modification include:
The Piperidine (B6355638) Ring: Modifications to this core structure have been shown to drastically affect binding and potency at the MOR. researchgate.net
The Propanamide Moiety: This part of the fentanyl structure is crucial for its activity, and similar explorations on the corresponding section of the phenoperidine molecule could yield novel compounds. researchgate.net
The Phenyl Groups: Altering the substituent patterns on the phenyl rings can significantly influence binding affinity and selectivity for different opioid receptor subtypes. nih.gov
The goal of these synthetic efforts would be to develop analogs with tailored preclinical profiles, such as MOR-selective agonists with reduced recruitment of pathways associated with adverse effects or compounds with mixed receptor activity (e.g., MOR/DOR agonists) that might offer a better therapeutic window.
Application of 'Omics' Technologies (e.g., Proteomics, Metabolomics) in this compound Research
'Omics' technologies, which allow for the large-scale study of biological molecules, have the potential to revolutionize our understanding of phenoperidine's effects. researchgate.netnih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the drug, moving beyond a single target to a systems-level view. nih.govworldscholarsreview.org While specific 'omics' studies on phenoperidine are lacking, their application represents a significant future research direction.
Potential applications include:
Genomics: Studying how genetic variations in opioid receptors or metabolic enzymes influence individual responses to phenoperidine.
Transcriptomics: Analyzing changes in gene expression in neuronal cells following exposure to phenoperidine to identify entire pathways that are upregulated or downregulated. nih.gov
Proteomics: Identifying changes in the levels of proteins in the brain or other tissues in response to the drug, which can help uncover novel drug targets and biomarkers of effect or toxicity. researchgate.netnih.gov
Metabolomics: Characterizing the downstream effects of phenoperidine on cellular metabolism by measuring endogenous small-molecule metabolites, offering insights into the drug's biochemical and physiological impact. nih.govworldscholarsreview.org
The integration of these multi-omics datasets could provide an unprecedentedly detailed picture of phenoperidine's mechanism of action and its impact on the central nervous system. frontiersin.org
Table 1: Potential Applications of 'Omics' Technologies in this compound Research
| 'Omics' Technology | Area of Study | Potential Research Questions |
|---|---|---|
| Genomics | Study of the complete set of DNA. worldscholarsreview.org | Do polymorphisms in the OPRM1 gene affect an individual's analgesic response to phenoperidine? |
| Transcriptomics | Study of the complete set of RNA transcripts. nih.govworldscholarsreview.org | Which genes related to neuronal signaling and plasticity are differentially expressed in the brain after phenoperidine administration? |
| Proteomics | Study of the complete set of proteins. researchgate.netnih.gov | What are the changes in the protein composition of synaptic vesicles in response to chronic phenoperidine exposure? |
| Metabolomics | Study of the complete set of metabolites. researchgate.netnih.gov | How does phenoperidine alter neurotransmitter and energy metabolism pathways in the central nervous system? |
Integration of In Silico Methodologies with In Vitro and In Vivo Preclinical Research Approaches
A modern, efficient drug discovery and characterization pipeline involves the tight integration of computational (in silico), laboratory-based (in vitro), and whole-organism (in vivo) research. mdpi.com This integrated approach can accelerate the research process for phenoperidine and its analogs.
The workflow would proceed as follows:
In Silico Screening: Computational tools like molecular docking can be used to predict how newly designed phenoperidine analogs will bind to opioid receptors. researchgate.netscielo.br These simulations can help prioritize which compounds are most promising for synthesis and further testing. herts.ac.uk
In Vitro Validation: The most promising candidates from in silico screening would then be synthesized and tested in in vitro assays. mdpi.com Radioligand binding assays would be used to experimentally measure the binding affinity of the compounds to different opioid receptors, while functional assays would determine whether they act as agonists or antagonists. mdpi.com
This iterative cycle of design, prediction, and experimental validation is a cornerstone of modern medicinal chemistry and would be essential for exploring the therapeutic potential of novel phenoperidine derivatives. uogqueensmcf.com
This compound's Role in Advancing Fundamental Understanding of Opioid Pharmacology and Neurobiology
Phenoperidine holds a significant place in the history of opioid development, representing a critical link between pethidine and the highly potent fentanyl series. wikipedia.orgnih.gov Studying its properties continues to offer valuable insights into opioid pharmacology. Research on phenoperidine helped establish the importance of the piperidine ring in inducing analgesia and demonstrated how specific chemical modifications could dramatically increase potency. nih.gov
Future research on phenoperidine can continue to advance our fundamental knowledge. For example, detailed studies of how phenoperidine interacts with the MOR at a molecular level can help refine our models of receptor activation and signaling. researchgate.net Understanding why phenoperidine is a potent analgesic but less so than fentanyl, despite their structural similarities, can provide crucial information about the structural determinants of opioid efficacy. Furthermore, phenoperidine was historically used in combination with the tranquilizer haloperidol (B65202) to induce a state of "neuroleptic analgesia". wikipedia.orgnih.gov Modern reinvestigation of this and similar combination strategies could uncover synergistic interactions between the opioid and other neurotransmitter systems, deepening our understanding of the complex neurobiology of pain and sedation. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| Buprenorphine |
| Carfentanil |
| Clonidine |
| Codeine |
| Dextromoramide |
| Diphenoxylate |
| Droperidol (B1670952) |
| Fentanyl |
| Haloperidol |
| Heroin |
| Hydrocodone |
| Lofexidine |
| Loperamide |
| Meperidine (Pethidine) |
| Methadone |
| Morphine |
| Naloxone (B1662785) |
| Naltrexone |
| Norpethidine |
| Oxycodone |
| Phenoperidine |
| This compound |
| Pethidine (Meperidine) |
| Sufentanil |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling phenoperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation exposure .
- Decontamination : Clean spills immediately with 70% ethanol or 1% sodium hypochlorite. Contaminated materials must be disposed of as hazardous waste .
- Training : Researchers must complete chemical hygiene training, including emergency procedures (e.g., artificial respiration for respiratory arrest) and SDS review, documented by the principal investigator .
Q. Which analytical methods are validated for quantifying this compound purity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min. Detection at 254 nm ensures sensitivity ≥99% for impurities <0.1% .
- Spectrophotometry : Measure absorbance at 220 nm (λmax for tertiary amine groups). Validate linearity in the range 0.1–10 µg/mL (R² >0.99) .
- Data Comparison :
| Method | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
|---|---|---|---|
| HPLC | 0.05 | 0.15 | 98–102 |
| Spectrophotometry | 0.1 | 0.3 | 95–105 |
Q. How should this compound solutions be stored for long-term stability?
- Methodological Answer :
- Stock Solutions : Prepare in anhydrous DMSO or deionized water (pH 5.5). Aliquot into amber vials under nitrogen to prevent oxidation. Store at -20°C for ≤6 months .
- Freeze-Thaw Cycles : Limit to ≤3 cycles; degradation increases by 2–5% per cycle beyond this .
Advanced Research Questions
Q. How can contradictions in this compound’s reported receptor affinities be resolved?
- Methodological Answer :
- Binding Assay Optimization :
Use radiolabeled ligands (e.g., [³H]-naloxone) with varying Mg²⁺ concentrations (1–10 mM) to stabilize receptor conformations .
Compare results across cell lines (e.g., CHO vs. HEK293) expressing μ-opioid receptors at different densities .
- Statistical Analysis : Apply two-way ANOVA to isolate variability from assay conditions vs. biological replicates .
Q. What experimental design principles apply to in vivo models assessing phenoperidine’s analgesic efficacy?
- Methodological Answer :
- Dose-Response Curves : Use 3–5 dose cohorts (e.g., 0.1–5 mg/kg IV) in Sprague-Dawley rats. Include positive controls (e.g., morphine) and vehicle groups .
- Endpoint Selection : Measure latency in tail-flick tests at 15, 30, 60, and 120 min post-administration. Apply Bonferroni correction for multiple comparisons .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling address variability in phenoperidine’s metabolite profiles?
- Methodological Answer :
- Sampling Protocol : Collect plasma/serum at 0, 5, 15, 30, 60, 120, 240 min post-dose. Use LC-MS/MS to quantify parent drug and N-desmethyl metabolites .
- Model Fitting : Apply compartmental modeling (e.g., NONMEM) with covariates (e.g., CYP3A4 activity) to explain inter-subject variability .
Q. What strategies mitigate off-target effects in phenoperidine’s neuropharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
